N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound It features a pyrazole ring, a fluorophenyl group, and an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactionsKey reagents include ethyl pyrazole, fluorobenzene derivatives, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using halogenated derivatives and strong bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, strong bases (e.g., sodium hydroxide), strong acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide: Shares a similar pyrazole and fluorophenyl structure.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a pyrazole ring with different substituents.
Uniqueness
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic rings.
Properties
Molecular Formula |
C20H18FN5O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18FN5O2/c1-3-26-11-13(10-23-26)9-22-19(27)16-8-17(14-4-6-15(21)7-5-14)24-20-18(16)12(2)25-28-20/h4-8,10-11H,3,9H2,1-2H3,(H,22,27) |
InChI Key |
SRCMPXARWUKLKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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